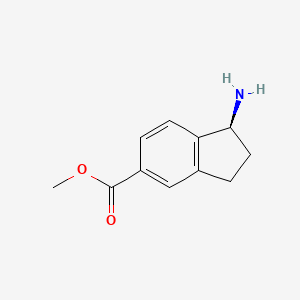

(S)-methyl 1-amino-2,3-dihydro-1H-indene-5-carboxylate

Description

(S)-Methyl 1-amino-2,3-dihydro-1H-indene-5-carboxylate hydrochloride (CAS: 943843-23-0) is a chiral indene derivative with a molecular formula of C₁₁H₁₄ClNO₂ and a molecular weight of 227.69 g/mol . The compound features an (S)-configured amino group at position 1 and a methyl ester at position 5 of the dihydroindene backbone. It is synthesized via hydrolysis of tert-butoxycarbonyl-protected precursors followed by esterification with methanol and thionyl chloride . This compound is widely used as a pharmaceutical intermediate, particularly in the synthesis of DDR1 (Discoidin Domain Receptor 1) inhibitors and other bioactive molecules . It is provided as a hydrochloride salt for enhanced stability and solubility, with recommended storage at room temperature in a sealed, moisture-free environment .

Properties

IUPAC Name |

methyl (1S)-1-amino-2,3-dihydro-1H-indene-5-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO2/c1-14-11(13)8-2-4-9-7(6-8)3-5-10(9)12/h2,4,6,10H,3,5,12H2,1H3/t10-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UOFGALYVZHUWOQ-JTQLQIEISA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC2=C(C=C1)C(CC2)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)C1=CC2=C(C=C1)[C@H](CC2)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-methyl 1-amino-2,3-dihydro-1H-indene-5-carboxylate typically involves the following steps:

Starting Material: The synthesis begins with indene, which undergoes a series of reactions to introduce the amino and carboxylate ester groups.

Esterification: The carboxylate ester group is introduced via esterification, typically using methanol and a suitable catalyst.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods ensure high yield and purity of the final product, often utilizing advanced catalytic systems and optimized reaction conditions to enhance efficiency and reduce costs.

Chemical Reactions Analysis

Types of Reactions

(S)-methyl 1-amino-2,3-dihydro-1H-indene-5-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to convert the compound into different derivatives with altered properties.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions, often in the presence of a base or acid catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

(S)-methyl 1-amino-2,3-dihydro-1H-indene-5-carboxylate has a wide range of applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: The compound’s unique structure makes it a valuable tool in studying biological processes and interactions at the molecular level.

Industry: Used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism by which (S)-methyl 1-amino-2,3-dihydro-1H-indene-5-carboxylate exerts its effects involves interactions with specific molecular targets and pathways. These interactions can influence various biochemical processes, leading to the compound’s observed effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional analogs of (S)-methyl 1-amino-2,3-dihydro-1H-indene-5-carboxylate vary in substituent positions, stereochemistry, and applications. Below is a comparative analysis supported by experimental

Structural Analogs and Positional Isomers

Functional Group Variations

- Methyl 6-cyano-1-(dicyanomethylene)-2-methylene-3-oxo-2,3-dihydro-1H-indene-5-carboxylate (YA2/P5): Features electron-withdrawing cyano and dicyanomethylene groups. Used in non-fullerene acceptors for organic solar cells due to strong electron-deficient character . Contrasts with the target compound’s amino group, which is electron-rich and suited for hydrogen bonding in drug design.

- (S)-1-Amino-2,3-dihydro-1H-indene-4-carbonitrile: Replaces the C5 ester with a C4 cyano group. Key intermediate in ozanimod synthesis (a sphingosine-1-phosphate receptor modulator) . Demonstrates how electronic properties shift from carboxylate (polar) to cyano (moderately polar).

Biological Activity

(S)-Methyl 1-amino-2,3-dihydro-1H-indene-5-carboxylate (CAS Number: 943843-23-0) is a compound with significant potential in various biological applications. This article explores its biological activity, synthesis, mechanisms of action, and relevant case studies.

- Molecular Formula: C₁₁H₁₃NO₂

- Molecular Weight: 191.23 g/mol

- IUPAC Name: methyl (1S)-1-amino-2,3-dihydro-1H-indene-5-carboxylate

- CAS Number: 943843-23-0

- Storage Conditions: Inert atmosphere at room temperature .

The synthesis of this compound typically involves the following steps:

- Starting Material: Indene undergoes a series of reactions to introduce amino and carboxylate ester groups.

- Esterification: The carboxylate ester group is introduced using methanol and a suitable catalyst.

- Chemical Reactions:

- Oxidation: Can yield carboxylic acids or ketones.

- Reduction: May produce alcohols or amines.

The compound's mechanism of action involves interactions with specific molecular targets, influencing various biochemical processes. Understanding these interactions is crucial for its application in biological research.

Antitumor Activity

Research indicates that derivatives of indene compounds, including this compound, exhibit antitumor properties. For instance, indanone derivatives have been associated with the treatment of various cancers due to their ability to inhibit cancer cell proliferation .

Antibacterial and Anti-inflammatory Effects

Studies have shown that related compounds possess antibacterial and anti-inflammatory activities. The unique structure of this compound may contribute to similar effects, making it a candidate for further investigation in these areas .

Study on Antitumor Activity

A recent study evaluated the antitumor effects of several indene derivatives, including this compound. Results demonstrated significant inhibition of tumor growth in vitro and in vivo models. The study highlighted the compound's potential as a lead structure for developing new anticancer agents .

Evaluation of Antibacterial Properties

Another investigation focused on the antibacterial activity of this compound against various bacterial strains. The results indicated that the compound exhibited moderate antibacterial activity, suggesting its potential use in developing new antibiotics .

Comparative Analysis with Similar Compounds

| Compound Name | Biological Activity | Applications |

|---|---|---|

| Indanone | Antitumor | Cancer treatment |

| Indole Derivatives | Antibacterial & Anti-inflammatory | Drug development |

| This compound | Antitumor, Antibacterial | Research applications |

Q & A

Basic: What synthetic strategies are recommended for enantioselective synthesis of (S)-methyl 1-amino-2,3-dihydro-1H-indene-5-carboxylate?

Methodological Answer:

Enantioselective synthesis can be achieved via dynamic kinetic resolution (DKR) using hydrolase enzymes (e.g., CAL-B) coupled with racemization catalysts like 1,5,7-triazabicyclo[4.4.0]dec-5-ene (TBD). This approach allows for high enantiomeric excess (e.g., 95% ee) and short reaction times . For intermediates, bromo- or cyano-substituted derivatives (e.g., 5-bromo-2-cyano analogs) can be synthesized via nucleophilic substitution under mild conditions, as demonstrated in indene carboxylate ester functionalization .

Basic: How can purity and structural integrity be validated during synthesis?

Methodological Answer:

- Chromatographic Purification: Use silica gel column chromatography with solvent systems like pentane:ethyl acetate (9:1) to isolate intermediates, monitoring retention factors (Rf) .

- Spectroscopic Characterization: Employ and NMR to confirm regiochemistry and substituent positions, as validated in ethyl 2,2-dimethyl-2,3-dihydro-1H-indene-5-carboxylate synthesis .

- HPLC Analysis: For enantiopurity assessment, chiral stationary phases can resolve (S)- and (R)-enantiomers post-DKR .

Advanced: What biological targets or therapeutic applications are associated with this compound?

Methodological Answer:

- DDR1 Inhibition: Derivatives like 2-amino-2,3-dihydro-1H-indene-5-carboxamide exhibit potent DDR1 inhibition (Kd = 5.9 nM) and suppress pancreatic cancer growth in orthotopic mouse models. Key assays include collagen-induced DDR1 signaling inhibition and colony formation assays .

- Dopamine Receptor Agonism: Structural analogs (e.g., N-alkylated amines) show D2-like receptor selectivity. Use radioligand displacement assays (e.g., -SCH23390 for D1-like, -YM-09-151-2 for D2-like receptors) to quantify affinity .

Advanced: How do substituents influence biological activity in indene-carboxylate derivatives?

Methodological Answer:

- N-Alkylation: Introducing N-propyl or N-allyl groups enhances D2-like receptor affinity (e.g., compounds 4c and 5e in show IC < 50 nM) .

- Halogenation: Bromo-substitution at position 5 (e.g., 5e in ) improves electrophilic reactivity for cross-coupling reactions in drug conjugate synthesis .

- Salt Forms: Hydrochloride salts (e.g., ) enhance solubility for in vitro assays but may require neutralization for in vivo studies .

Advanced: How should researchers address contradictions in biological data across studies?

Methodological Answer:

- Contextualize Assay Conditions: Variability in receptor binding assays (e.g., porcine vs. rat striatal membranes in ) can arise from species-specific receptor isoforms. Validate findings across multiple models .

- Control Salt Forms: Hydrochloride salts () vs. free bases () may exhibit differential bioavailability. Conduct parallel solubility and permeability assays .

- Validate SAR Trends: Use molecular docking or mutagenesis to confirm substituent effects on target binding (e.g., DDR1 kinase domain interactions in ) .

Basic: What safety precautions are critical when handling this compound?

Methodological Answer:

- Personal Protective Equipment (PPE): Use nitrile gloves, lab coats, and fume hoods to avoid inhalation/contact, as recommended for structurally similar indene derivatives .

- Waste Disposal: Hydrolyze reactive intermediates (e.g., bromo-substituted esters) with aqueous base before disposal .

Advanced: What strategies optimize yield in multi-step syntheses?

Methodological Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.